molecular formula C17H18N2O5 B2497790 1-methyl-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1704640-19-6

1-methyl-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2497790
CAS RN: 1704640-19-6
M. Wt: 330.34
InChI Key: SLCDELIYQXOGIU-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic molecules characterized by their complex structure and potential for various chemical reactions and applications. This introduction focuses on the compound's relevance in synthetic organic chemistry and molecular design, underscoring the significance of its detailed analysis.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, demonstrating the efficiency and versatility of modern organic synthesis techniques. For example, Ryzhkova et al. (2023) detailed a synthesis method based on tandem Knoevenagel–Michael protocol for a structurally similar compound, highlighting the utility of multicomponent reactions in creating complex molecular architectures with high atom economy (Ryzhkova et al., 2023).

Molecular Structure Analysis

The structural elucidation of compounds within this category often relies on spectral data and theoretical calculations. Halim and Ibrahim (2022) utilized spectral analysis alongside quantum studies to determine the molecular structure of a novel compound, underscoring the role of computational chemistry in confirming molecular configurations (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Chemical reactions involving related compounds can yield a variety of reaction products, dependent on the reactants and conditions employed. For instance, Malet et al. (1993) explored the reactivity of 4-azido- and 4-amino-6-methyl-2H-pyran-2-one, leading to the synthesis of triazoles and pyridines, demonstrating the compound's versatility in chemical transformations (Malet et al., 1993).

Scientific Research Applications

Synthesis and Structural Analysis

Microwave-Assisted Synthesis : A study highlighted the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, including compounds related to the one . This process offers advantages such as short reaction times, simple purification, and high yields, making it an efficient method for producing these compounds. The synthesized compounds demonstrated potent anticancer activity against various human cancer cell lines, indicating their potential in therapeutic applications (Hadiyal et al., 2020).

Structural and Optical Characteristics : Another study focused on the structural and optical properties of pyrazolo pyridine derivatives. Through techniques like X-ray diffraction and optical spectroscopy, researchers characterized these compounds' polycrystalline nature and optical functions. The findings suggest applications in optoelectronics, such as photosensors, due to their distinct optical energy gaps and diode characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).

Molecular Docking and In Vitro Screening : A comprehensive study synthesized a series of novel pyridine and fused pyridine derivatives, evaluating their potential biomedical applications through molecular docking and in vitro screening. This research underscores the versatility of pyridine-based compounds in developing new therapeutic agents (Flefel et al., 2018).

Potential Applications

Biomedical Applications : The pyrazolo[3,4-b]pyridines family, closely related to the compound , showcases diverse biomedical applications, from therapeutic agents to biological sensing. Their synthesis, structural diversity, and applications highlight the significant potential of these compounds in medicine and healthcare (Donaire-Arias et al., 2022).

Coordination Chemistry and Luminescent Properties : Derivatives of pyridine-based ligands, including those similar to 1-methyl-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, have found applications in coordination chemistry. These compounds have been used to create luminescent lanthanide complexes and iron complexes with unique thermal and photochemical properties, showing their potential in developing new materials and sensors (Halcrow, 2005).

properties

IUPAC Name

1-methyl-3-[3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11-8-13(9-15(20)23-11)24-12-5-7-19(10-12)17(22)14-4-3-6-18(2)16(14)21/h3-4,6,8-9,12H,5,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCDELIYQXOGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one

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